AZ12601011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

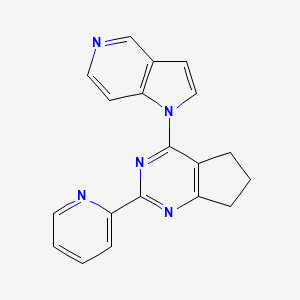

1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c1-2-9-21-16(5-1)18-22-15-6-3-4-14(15)19(23-18)24-11-8-13-12-20-10-7-17(13)24/h1-2,5,7-12H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCNNLRNSIXEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(N=C2N3C=CC4=C3C=CN=C4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ12601011 as a selective TGFBR1 kinase inhibitor.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation[1][2]. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression, making it a compelling target for therapeutic intervention[3][4]. The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as TGF-β receptor 1 (TGFBR1, also known as ALK5)[5]. This activation of the type I receptor kinase leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. The development of small molecule inhibitors that selectively target TGFBR1 kinase activity is a promising strategy to modulate this pathway for therapeutic benefit.

AZ12601011 has emerged as a potent and selective inhibitor of the TGFBR1 kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its evaluation.

Mechanism of Action and Selectivity

This compound is an orally active, small molecule inhibitor that potently targets the kinase activity of TGFBR1. By directly binding to TGFBR1, this compound blocks the phosphorylation of its downstream target, SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.

The selectivity profile of this compound has been characterized against various type I receptors of the TGF-β superfamily. In addition to its high affinity for TGFBR1 (ALK5), it also demonstrates inhibitory activity against Activin A receptor type 1B (ALK4) and Activin A receptor type 1C (ALK7). This selectivity is crucial as it suggests that this compound can also modulate signaling pathways activated by other TGF-β superfamily ligands, such as activins and nodals, that utilize ALK4 and ALK7.

Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 | 18 nM | TGF-β-induced CAGA-luciferase reporter activity | |

| Kd | 2.9 nM | Competition binding assay for TGFBR1 |

Table 1: Biochemical and Cellular Activity of this compound.

| Compound | IC50 (nM) | Assay | Reference |

| This compound | 18 | TGF-β-induced CAGA-luciferase reporter activity | |

| AZ12799734 | 47 | TGF-β-induced CAGA-luciferase reporter activity | |

| SB-431542 | 84 | TGF-β-induced CAGA-luciferase reporter activity | |

| LY2157299 (Galunisertib) | 380 | TGF-β-induced CAGA-luciferase reporter activity |

Table 2: Comparative Inhibitory Activity of TGFBR1 Inhibitors.

| Cell Line | Parameter | Value | Reference |

| 4T1 | IC50 (in vitro cell growth) | 0.4 µM |

Table 3: In Vitro Anti-proliferative Activity of this compound.

Experimental Protocols

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway, which is inhibited by this compound, is depicted below.

CAGA-Luciferase Reporter Assay

This assay is used to quantify the activity of the TGF-β/SMAD3 signaling pathway.

-

Cell Culture and Transfection :

-

Seed cells (e.g., NIH3T3 or B16F10) in a 24-well plate and incubate overnight.

-

Transfect the cells with a CAGA12-luciferase reporter plasmid and a control plasmid (e.g., SV40-β-galactosidase) using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation :

-

After 24 hours, replace the medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).

-

Stimulate the cells with TGF-β (e.g., 1-5 ng/mL) for an appropriate duration (e.g., overnight).

-

-

Lysis and Luminescence Measurement :

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

-

SMAD2 Phosphorylation Western Blot

This method is used to directly assess the inhibition of TGFBR1 kinase activity by measuring the phosphorylation of its direct substrate, SMAD2.

-

Cell Culture and Treatment :

-

Grow cells (e.g., HaCaT, NIH3T3) to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours.

-

Pre-treat the cells with a titration of this compound for 20 minutes.

-

Stimulate the cells with TGF-β (e.g., 5-10 ng/mL) for 30-60 minutes.

-

-

Protein Extraction :

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysates to ensure complete lysis and recovery of nuclear proteins.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting :

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (e.g., anti-p-SMAD2 Ser465/467).

-

Incubate with a corresponding secondary antibody.

-

Detect the signal using an appropriate detection system (e.g., chemiluminescence or infrared imaging).

-

Strip and re-probe the membrane with an antibody for total SMAD2 as a loading control.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to TGFBR1 in a cellular context.

-

Cell Treatment :

-

Treat intact cells with either vehicle or this compound for a specified duration.

-

-

Thermal Challenge :

-

Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3-5 minutes).

-

-

Lysis and Separation :

-

Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Detection :

-

Analyze the amount of soluble TGFBR1 in each sample by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

4T1 Syngeneic Orthotopic Mammary Tumor Model

This in vivo model is used to evaluate the anti-tumor and anti-metastatic efficacy of this compound.

-

Tumor Cell Implantation :

-

Inject 4T1 murine breast cancer cells into the mammary fat pad of female BALB/c mice.

-

-

Drug Administration :

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally (gavage) twice daily, starting the day after tumor cell implantation.

-

-

Tumor Growth and Metastasis Monitoring :

-

Monitor primary tumor growth by caliper measurements.

-

At the end of the study (e.g., after 25 days), euthanize the mice and harvest the primary tumors and lungs.

-

Assess tumor weight and analyze lung tissues for metastatic nodules.

-

Tumor lysates can be analyzed by Western blot for p-SMAD2 levels to confirm target engagement in vivo.

-

Conclusion

This compound is a potent and selective inhibitor of TGFBR1 kinase, with demonstrated activity in both in vitro and in vivo models of cancer and fibrosis. Its ability to effectively block the TGF-β signaling pathway highlights its potential as a valuable research tool and a candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other TGFBR1 inhibitors.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

The Role of AZ12601011 in Modulating the TGF-β/Smad3 Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β (TGF-β) signaling, particularly through the Smad3 pathway, is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in promoting tumor progression and metastasis.[1][3] Consequently, the development of targeted inhibitors for this pathway is of significant interest in oncology and other therapeutic areas. This technical guide details the function of AZ12601011, a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad3 signaling cascade. This document provides an in-depth look at the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the signaling pathway and experimental workflows.

Introduction to the TGF-β/Smad3 Signaling Pathway

The canonical TGF-β signaling pathway is initiated when a TGF-β superfamily ligand binds to a type II receptor (TGFβR2), which then recruits and phosphorylates a type I receptor (TGFβR1/ALK5).[3] This phosphorylation event activates the ALK5 kinase. The activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal SSXS motif. Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad (co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes. The Smad3-containing complex is particularly noted for its role in mediating pro-metastatic and invasive cellular responses.

Mechanism of Action of this compound

This compound is a synthetic, ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 catalytic domain, it prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade. This targeted inhibition leads to a reduction in the nuclear translocation of the Smad2/3-Smad4 complex and subsequent down-regulation of TGF-β-responsive genes. The high selectivity of this compound for ALK5 minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| ALK5 (TGFβR1) | 2.5 | Biochemical Kinase Assay |

| p38α | >10,000 | Biochemical Kinase Assay |

| GSK3β | >10,000 | Biochemical Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| A549 | TGF-β induced pSmad3 | 15 |

| MCF-7 | TGF-β induced Luciferase Reporter | 20 |

| MDA-MB-231 | Cell Migration Assay | 50 |

Key Experimental Protocols

ALK5 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the isolated ALK5 kinase.

Methodology:

-

Recombinant human ALK5 kinase is incubated with a peptide substrate (e.g., a generic serine/threonine peptide or a Smad3-derived peptide) and γ-³²P-ATP in a kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP using phosphocellulose paper or a similar method.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-Smad3

Objective: To assess the effect of this compound on TGF-β-induced Smad3 phosphorylation in a cellular context.

Methodology:

-

Cells (e.g., A549 human lung carcinoma cells) are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are serum-starved for 4-6 hours to reduce basal signaling.

-

Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

TGF-β1 (e.g., 5 ng/mL) is added to stimulate the pathway, and the cells are incubated for an additional 1 hour.

-

The cells are lysed, and total protein is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-Smad3 (pSmad3) and total Smad3 (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

TGF-β Responsive Luciferase Reporter Assay

Objective: To measure the effect of this compound on TGF-β-induced transcriptional activity.

Methodology:

-

Cells (e.g., MCF-7 human breast cancer cells) are transiently co-transfected with a luciferase reporter plasmid containing Smad-binding elements (e.g., pGL3-CAGA) and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, cells are treated with different concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 for 18-24 hours.

-

The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

IC50 values are determined from the dose-response curve.

Visualizations

Caption: TGF-β/Smad3 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for pSmad3 Western Blot analysis.

Conclusion

This compound serves as a highly effective and selective inhibitor of the TGF-β/Smad3 signaling pathway through its direct targeting of the ALK5 kinase. The data presented herein demonstrates its potent activity at both the biochemical and cellular levels. The detailed experimental protocols provide a framework for researchers to further investigate the role of this pathway in various biological and pathological contexts. As a research tool, this compound is invaluable for dissecting the complexities of TGF-β signaling, and its targeted mechanism of action highlights the therapeutic potential of ALK5 inhibition.

References

Unveiling the Potent Affinity of AZ12601011 for TGF-βR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AZ12601011, a selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). A comprehensive understanding of this interaction is critical for researchers in oncology, fibrosis, and autoimmune diseases, where the TGF-β signaling pathway plays a pivotal role. This document summarizes the quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Data Summary: Binding Affinity of this compound to TGF-βR1

The inhibitory potential of this compound is characterized by its strong binding affinity to its target, TGF-βR1. The key quantitative metrics are presented in the table below.

| Compound | Target | Binding Affinity (Kd) | Half-maximal Inhibitory Concentration (IC50) | Assay Type |

| This compound | TGF-βR1 (ALK5) | 2.9 nM[1] | 18 nM[1][2] | Competition Binding Assay[3] |

The TGF-β Signaling Pathway and the Role of this compound

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, making its components, particularly TGF-βR1, attractive therapeutic targets.

TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII). This binding event recruits and activates the TGF-β type I receptor (TGF-βR1) through phosphorylation. The activated TGF-βR1 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound exerts its inhibitory effect by directly binding to the kinase domain of TGF-βR1, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.

Experimental Protocols for Determining Binding Affinity

While the precise, proprietary protocol for determining the Kd of this compound is not publicly detailed, the following methodologies are standard for characterizing the binding affinity of small molecule inhibitors to kinase targets like TGF-βR1.

Kinase Competition Binding Assay

This method is used to determine the affinity of a test compound by measuring its ability to compete with a known, often fluorescently or radioactively labeled, ligand for the binding site of the target kinase.

Methodology:

-

Reagents and Preparation:

-

Purified, recombinant TGF-βR1 kinase domain.

-

A validated, high-affinity labeled ligand (e.g., a fluorescent ATP analog or a known inhibitor).

-

This compound serially diluted to a range of concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, and a carrier protein like BSA).

-

-

Assay Procedure:

-

The TGF-βR1 enzyme, labeled ligand, and varying concentrations of this compound are incubated together in a microplate.

-

The reaction is allowed to reach equilibrium.

-

The amount of labeled ligand bound to the kinase is measured using an appropriate detection method (e.g., fluorescence polarization, FRET, or scintillation counting).

-

-

Data Analysis:

-

The data is plotted as the percentage of bound labeled ligand versus the concentration of this compound.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Kd is then calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the labeled ligand.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Immobilization:

-

Purified TGF-βR1 is immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

-

Binding Measurement:

-

A solution containing a specific concentration of this compound (the analyte) is flowed over the sensor chip surface.

-

The association of this compound to the immobilized TGF-βR1 is monitored in real-time.

-

A buffer-only solution is then flowed over the chip to monitor the dissociation of the complex.

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

A solution of purified TGF-βR1 is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers.

-

-

Titration:

-

Small aliquots of the this compound solution are incrementally injected into the TGF-βR1 solution.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to TGF-βR1.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Conclusion

This compound is a potent inhibitor of TGF-βR1 with a high binding affinity in the low nanomolar range. The experimental methodologies outlined in this guide represent the standard approaches for quantifying such interactions, providing crucial data for the preclinical evaluation of this and other kinase inhibitors. A thorough understanding of the binding kinetics and the underlying signaling pathways is essential for the continued development of targeted therapies for diseases driven by aberrant TGF-β signaling.

References

AZ12601011: A Technical Guide to its Inhibitory Profile on ALK4 and ALK7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of AZ12601011 on the Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 7 (ALK7). This compound is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I receptors, which include ALK4, ALK5 (also known as TGFBR1), and ALK7.[1][2][3] This document details the quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Data

This compound demonstrates potent inhibition of the TGF-β signaling pathway. While it is characterized as a selective inhibitor of ALK4, ALK7, and TGFBR1, specific IC50 values for ALK4 and ALK7 are not always individually reported in the public domain. The compound's potency is often characterized by its effect on TGF-β induced signaling, such as SMAD2 phosphorylation.[1][4]

For comparative context, the inhibitory activities of other known ALK4 and ALK7 inhibitors are also presented.

| Compound | Target(s) | IC50 | Kd | Notes |

| This compound | ALK4, ALK7, TGFBR1 | 18 nM (TGFβ-induced reporter activity) | 2.9 nM (TGFBR1) | Selectively inhibits ALK4, TGFBR1, and ALK7, leading to the inhibition of SMAD2 phosphorylation. |

| A 83-01 | ALK4, ALK5, ALK7 | 45 nM (ALK4), 12 nM (ALK5), 7.5 nM (ALK7) | - | A potent inhibitor of TGF-β type I receptors. |

| SB-431542 | ALK4, ALK5, ALK7 | 1 µM (ALK4), 0.75 µM (ALK5), 2 µM (ALK7) | - | A well-characterized inhibitor of ALK4, ALK5, and ALK7. |

Signaling Pathway

ALK4 and ALK7 are key components of the TGF-β, Activin, and Nodal signaling pathways. These pathways are crucial for a multitude of cellular processes, including growth, differentiation, and apoptosis. Ligand binding (e.g., Activin, Nodal) to a type II receptor induces the recruitment and phosphorylation of a type I receptor, such as ALK4 or ALK7. The activated type I receptor then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its effect by inhibiting the kinase activity of ALK4 and ALK7, thereby blocking the phosphorylation of SMAD2 and the subsequent downstream signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TGF beta Receptor (TGFBR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. abmole.com [abmole.com]

- 4. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AZ12601011 on Mammary Tumor Growth and Metastasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12601011 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-beta receptor 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5). It also demonstrates inhibitory activity against other type I receptors of the TGF-β superfamily, namely ALK4 and ALK7. The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and migration. In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced disease. Consequently, inhibitors of TGFBR1 like this compound represent a promising therapeutic strategy for targeting advanced-stage cancers, including mammary tumors. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on mammary tumor growth and metastasis, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of TGFBR1 (ALK5), as well as ALK4 and ALK7. This inhibition prevents the phosphorylation of the downstream signaling molecules, SMAD2 and SMAD3. In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the type I receptor, TGFBR1. The activated TGFBR1 then phosphorylates SMAD2 and SMAD3, which subsequently form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell growth, invasion, and metastasis. By blocking the initial phosphorylation of SMAD2, this compound effectively abrogates this signaling cascade.

Preclinical Efficacy in a Syngeneic Mammary Tumor Model

The anti-tumor activity of this compound has been evaluated in a preclinical setting using the 4T1 syngeneic orthotopic mammary tumor model. This model is widely used in breast cancer research due to its high tumorigenicity and its ability to spontaneously metastasize from the primary tumor in the mammary gland to distant organs, including the lungs, mimicking the progression of metastatic breast cancer in humans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the 4T1 mammary tumor model.

| In Vitro Activity of this compound | |

| Parameter | Value |

| TGFBR1 Kinase Inhibition (IC50) | 18 nM[1] |

| 4T1 Cell Growth Inhibition (IC50) | 0.4 µM[1] |

| In Vivo Efficacy of this compound in the 4T1 Mammary Tumor Model | |

| Parameter | Observation |

| Primary Tumor Growth | Inhibition of tumor growth[1][2] |

| Metastasis to Lungs | Inhibition of metastasis[2] |

Detailed quantitative data on tumor volume reduction and the number of metastatic nodules from the primary study were not publicly available in the accessed resources.

Experimental Protocols

The following sections outline the detailed methodologies employed in the preclinical evaluation of this compound.

In Vitro Kinase and Cell Growth Assays

Objective: To determine the inhibitory activity of this compound on TGFBR1 kinase and the growth of 4T1 mammary tumor cells.

Methodology:

-

Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of this compound against TGFBR1 kinase was determined using a biochemical assay. This typically involves incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.

-

Cell Growth Inhibition Assay: 4T1 murine mammary carcinoma cells were cultured in appropriate media. The cells were then treated with a range of concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 value for cell growth inhibition.

-

SMAD2 Phosphorylation Inhibition: To confirm the mechanism of action, 4T1 cells were treated with this compound for a short period (e.g., 20 minutes) at various concentrations (e.g., 0.01-10 µM), followed by stimulation with TGF-β. The levels of phosphorylated SMAD2 were then measured by Western blotting or other immunoassays to confirm complete inhibition.

In Vivo Syngeneic Orthotopic Mammary Tumor Model

Objective: To evaluate the effect of this compound on primary tumor growth and metastasis in an immunocompetent mouse model.

Methodology:

-

Animal Model: Female BALB/c mice are typically used for the 4T1 syngeneic model.

-

Cell Line: 4T1 murine mammary carcinoma cells are used.

-

Tumor Cell Implantation: A suspension of 4T1 cells is injected into the mammary fat pad of the mice to establish an orthotopic primary tumor.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally via gavage at a dose of 50 mg/kg, twice daily, for a period of 25 days. The control group receives a vehicle solution.

-

Tumor Growth Measurement: Primary tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Metastasis Assessment: At the end of the study, mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted. For more quantitative analysis, lungs can be dissociated, and the number of clonogenic metastatic cells can be determined by plating the cells in a medium containing 6-thioguanine, to which 4T1 cells are resistant.

Signaling Pathways and Visualizations

The following diagrams illustrate the TGF-β signaling pathway and the experimental workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a selective inhibitor of TGFBR1 (ALK5), ALK4, and ALK7, which effectively blocks the TGF-β signaling pathway by inhibiting the phosphorylation of SMAD2. Preclinical studies utilizing the 4T1 syngeneic orthotopic mammary tumor model have demonstrated the potential of this compound to inhibit both primary tumor growth and the formation of lung metastases. These findings underscore the therapeutic potential of targeting the TGF-β pathway with small molecule inhibitors like this compound in the context of metastatic breast cancer. Further investigation is warranted to fully elucidate the clinical utility of this compound.

References

Unveiling the Chemical Landscape of AZ12601011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and preclinical evaluation of AZ12601011, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor. The information presented herein is intended to support further research and development efforts in the fields of oncology and fibrosis.

Core Chemical Identity

This compound is an orally active small molecule inhibitor targeting the kinase activity of TGF-β receptor 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] Its systematic IUPAC name is 2-(2-pyridinyl)-4-(1H-pyrrolo[3,2-c]pyridin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.[4][5]

| Property | Value |

| Molecular Formula | C₁₉H₁₅N₅ |

| Molecular Weight | 313.36 g/mol |

| Canonical SMILES | C1(C2=NC=CC=C2)=NC(N3C=CC4=C3C=CN=C4)=C(CCC5)C5=N1 |

| CAS Number | 2748337-86-0 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of the TGF-β superfamily type I receptors, primarily targeting TGFBR1 (ALK5), activin A receptor type 1B (ALK4), and activin A receptor type 1C (ALK7). By binding to the ATP-binding site of these receptor kinases, this compound effectively blocks the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. This inhibition prevents the formation of the SMAD2/3/4 complex and its subsequent translocation to the nucleus, thereby blocking the transcription of TGF-β target genes involved in cellular processes such as proliferation, differentiation, migration, and fibrosis.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. A summary of the key quantitative data is presented below.

| Assay | System | Endpoint | Value | Reference |

| Kinase Inhibition | TGFBR1 Kinase Assay | IC₅₀ | 18 nM | |

| Binding Affinity | TGFBR1 | Kd | 2.9 nM | |

| Cell Growth Inhibition | 4T1 Mammary Tumor Cells | IC₅₀ | 0.4 µM | |

| SMAD2 Phosphorylation | Various Cell Lines | Inhibition | Complete at 0.01-10 µM | |

| In Vivo Tumor Growth | 4T1 Syngeneic Orthotopic Model | Dosage | 50 mg/kg (oral, twice daily) | |

| In Vivo Metastasis | 4T1 Syngeneic Orthotopic Model | Effect | Inhibition of lung metastasis |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Western Blot for Phospho-SMAD2

This protocol is used to determine the effect of this compound on TGF-β-induced SMAD2 phosphorylation.

-

Cell Culture and Treatment: Plate cells (e.g., NIH3T3, HaCaT, C2C12, or T47D) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with varying concentrations of this compound (e.g., 0.01-10 µM) for 20 minutes. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a multi-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized wound-making tool.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. A control group with vehicle (e.g., DMSO) should be included.

-

Imaging: Capture images of the wounds at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. Image analysis software can be used to quantify the open area.

4T1 Syngeneic Orthotopic Mammary Tumor Model

This in vivo model evaluates the anti-tumor and anti-metastatic activity of this compound.

-

Cell Preparation: Culture 4T1 murine mammary carcinoma cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium like PBS or Matrigel.

-

Animal Model: Use female BALB/c mice.

-

Tumor Cell Implantation: Inject a specific number of 4T1 cells (e.g., 1 x 10⁴ to 1 x 10⁶) into the mammary fat pad.

-

Treatment: Once tumors are palpable or reach a certain size, randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volume regularly using calipers. Monitor the health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors for weighing and analysis. Harvest lungs and other organs to assess metastasis.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to its target, TGF-βR1, in a cellular context.

-

Cell Treatment: Treat intact cells or cell lysates with this compound or vehicle control.

-

Heating: Heat the samples across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein (TGF-βR1) remaining at each temperature using methods like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Molecular Docking

This computational method is used to predict the binding mode of this compound within the active site of TGF-βR1.

-

Protein and Ligand Preparation: Obtain the 3D structure of the TGF-βR1 kinase domain from a protein database (e.g., PDB). Prepare the 3D structure of this compound.

-

Docking Simulation: Use molecular docking software to place the ligand (this compound) into the binding site of the receptor (TGF-βR1). The program will explore various conformations and orientations of the ligand.

-

Scoring and Analysis: The software calculates a docking score, which estimates the binding affinity. Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of TGF-βR1. This provides insights into the molecular basis of its inhibitory activity.

This guide provides a comprehensive overview of the chemical and biological properties of this compound, intended to facilitate its further investigation and potential therapeutic application. The detailed protocols and data summaries serve as a valuable resource for researchers in the field.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Preclinical Evaluation of AZ12601011

This technical guide provides a comprehensive overview of the preclinical evaluation of AZ12601011, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type 1 receptors. The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its assessment.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of TGF-β superfamily type 1 receptors. Specifically, it has been shown to inhibit the phosphorylation of SMAD2, a key downstream mediator in the TGF-β signaling pathway, via the type 1 receptors ALK4 (Activin A receptor type 1B), TGFBR1 (TGF-β receptor 1), and ALK7 (Activin A receptor type 1C)[1][2][3]. By blocking this signaling cascade, this compound can modulate cellular processes such as proliferation, differentiation, migration, and fibrosis, which are often dysregulated in diseases like cancer and fibrosis[1][4].

In Vitro Activity

The in vitro potency of this compound was evaluated in various assays, demonstrating its effectiveness as a TGF-β signaling inhibitor.

Table 1: In Vitro Inhibition of TGF-β-Induced Reporter Activity

| Compound | IC50 (nM) |

| This compound | 18 |

| AZ12799734 | 47 |

| SB-431542 | 84 |

| LY2157299 (Galunisertib) | 380 |

This data highlights that this compound is a more potent inhibitor of TGF-β-induced reporter activity compared to other known inhibitors like SB-431542 and Galunisertib.

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Endpoint | IC50 (µM) |

| Cell Proliferation | 4T1 | Inhibition of cell growth | 0.4 |

| SMAD2 Phosphorylation | Various | Inhibition of TGF-β-induced pSMAD2 | - |

| Cell Migration | HaCaT | Inhibition of TGF-β-induced migration | - |

This compound effectively inhibits the proliferation of 4T1 murine breast cancer cells in vitro. It also demonstrates complete inhibition of TGF-β-induced SMAD2 phosphorylation at concentrations between 0.01-10 µM. In a wound-healing assay, this compound inhibited TGF-β-induced migration of HaCaT keratinocytes at a concentration of 100 nM, which was at least 10-fold lower than galunisertib.

In Vivo Efficacy

The anti-tumor and anti-metastatic potential of this compound was assessed in a syngeneic orthotopic mammary tumor model.

Table 3: In Vivo Efficacy of this compound in a 4T1 Mammary Tumor Model

| Animal Model | Dosage and Administration | Key Findings |

| Female BALB/c mice with 4T1 tumors | 50 mg/kg, oral gavage, twice daily for 25 days | Inhibited tumor growth and metastasis to the lungs. |

The in vivo study demonstrated that oral administration of this compound significantly impeded primary tumor growth and the development of lung metastases in the aggressive 4T1 breast cancer model.

Experimental Protocols

A detailed description of the key experimental methodologies is provided below.

TGF-β-Induced Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit TGF-β-induced transcriptional activity.

-

Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.

-

Transfection: Cells are transfected with a reporter plasmid containing multiple copies of a SMAD-binding element (e.g., CAGA) upstream of a luciferase reporter gene.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound or other inhibitors for a specified duration.

-

TGF-β Stimulation: TGF-β1 is added to the media to stimulate the signaling pathway.

-

Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are expressed as the inhibition of TGF-β-induced luciferase activity.

SMAD2 Phosphorylation Assay (Western Blot)

This assay assesses the direct inhibitory effect of this compound on the TGF-β signaling pathway.

-

Cell Culture and Treatment: Cell lines are cultured and pre-treated with a titration of this compound for 20 minutes.

-

TGF-β Stimulation: Cells are then stimulated with TGF-β (e.g., 5 ng/mL) for 1 hour to induce SMAD2 phosphorylation.

-

Protein Extraction: Cell lysates are prepared using RIPA buffer.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2.

-

Detection and Quantification: An infrared imaging system (e.g., LI-COR Odyssey) is used to detect and quantify the levels of pSMAD2, which are then normalized to total SMAD2 levels.

HaCaT Cell Migration (Wound-Healing) Assay

This functional assay evaluates the effect of this compound on TGF-β-induced cell migration.

-

Cell Seeding: HaCaT epithelial cells are grown to confluence in multi-well plates.

-

Wound Creation: A scratch or "wound" is created in the cell monolayer using a pipette tip.

-

Treatment and Stimulation: The cells are then treated with different concentrations of this compound in the presence of TGF-β.

-

Image Acquisition: Images of the wound are captured at the beginning of the experiment and after a specific time period (e.g., 24 hours).

-

Analysis: The rate of cell migration is determined by measuring the closure of the wound area over time.

4T1 Syngeneic Orthotopic Mammary Tumor Model

This in vivo model is used to evaluate the anti-tumor and anti-metastatic efficacy of this compound.

-

Tumor Cell Implantation: 4T1 murine breast cancer cells are implanted into the mammary fat pads of female BALB/c mice.

-

Treatment Regimen: Treatment with this compound (50 mg/kg) or vehicle is initiated the day after tumor cell implantation and administered twice daily via oral gavage.

-

Tumor Growth Monitoring: Primary tumor growth is monitored regularly by measuring tumor volume.

-

Metastasis Assessment: At the end of the study, lungs are harvested to assess the extent of metastasis.

-

Pharmacodynamic Analysis: Tumor lysates can be analyzed for target engagement, for instance, by measuring the reduction in phosphorylated SMAD2 levels after drug administration.

Pharmacokinetic Analysis

-

Sample Collection: Plasma samples are collected from mice at various time points following a 50 mg/kg dose of this compound.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile containing an internal standard.

-

UPLC-MS/MS Analysis: The concentration of this compound in the supernatant is determined using UPLC-MS/MS.

Signaling Pathway and Experimental Workflow Visualizations

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the preclinical in vivo evaluation of this compound.

References

- 1. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. (PDF) Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors. (2019) | Lindsay C. Spender | 26 Citations [scispace.com]

- 4. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZ12601011 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12601011 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] It also exhibits inhibitory activity against other ALK isoforms, specifically ALK4 and ALK7.[2][3] The primary mechanism of action of this compound is the blockade of the TGF-β/Smad signaling pathway by preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1] This inhibitory action makes this compound a valuable tool for investigating the role of TGF-β signaling in various biological processes, including cell proliferation, differentiation, migration, and fibrosis. These application notes provide detailed protocols for the use of this compound in a range of in vitro cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Line(s) | Reference |

| TGFBR1 Kinase Inhibition (IC50) | 18 nM | Not specified | |

| TGFBR1 Binding Affinity (Kd) | 2.9 nM | Not specified | |

| 4T1 Cell Growth Inhibition (IC50) | 0.4 µM | 4T1 | |

| Effective Concentration for pSmad2 Inhibition | 0.3 - 1 µM | NIH3T3, HaCaT, C2C12, T47D | |

| Effective Concentration for Cell Migration Inhibition | 100 nM | HaCaT |

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Inhibition of Smad2 Phosphorylation (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.

Experimental Workflow:

Materials:

-

Cell line of interest (e.g., HaCaT, NIH3T3)

-

Complete growth medium

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 0.01 µM to 10 µM is recommended. Aspirate the medium and add the this compound-containing medium to the cells. Incubate for 20 minutes to 1 hour.

-

TGF-β1 Stimulation: Add TGF-β1 to each well to a final concentration of 1-5 ng/mL. Do not add TGF-β1 to the negative control well. Incubate for 1 hour.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Smad2 and total Smad2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.

Cell Migration (Wound Healing) Assay

This protocol is used to assess the effect of this compound on TGF-β-induced cell migration.

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.

-

Wound Creation: Use a sterile p200 pipette tip to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound (e.g., 100 nM to 5 µM) with or without TGF-β1 (1-5 ng/mL).

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Proliferation Assay

This protocol measures the effect of this compound on cell proliferation.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

-

Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. An IC50 of 0.4 µM has been reported for 4T1 cells.

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

Viability Assessment: Use a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like PrestoBlue to determine cell viability.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| No inhibition of p-Smad2 | Inactive this compound | Ensure proper storage of the compound (-20°C or -80°C). Prepare fresh dilutions for each experiment. |

| Insufficient pre-incubation time | Increase the pre-incubation time with this compound to 1-2 hours. | |

| Low TGF-β1 activity | Use a fresh vial of TGF-β1 and ensure it has been reconstituted and stored correctly. | |

| High background in Western Blot | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |

| Inconsistent wound healing results | Uneven wound creation | Use a consistent technique for scratching the monolayer. Consider using a wound-healing insert. |

| Cell proliferation affecting wound closure | Use a proliferation inhibitor like Mitomycin C if you only want to measure migration. |

Conclusion

This compound is a powerful research tool for studying TGF-β signaling in vitro. The protocols provided here offer a starting point for investigating its effects on various cellular processes. As with any inhibitor, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

References

- 1. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal In Vitro Concentration of AZ12601011 for HaCaT Cells: Application Notes and Protocols

Introduction

AZ12601011 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It also exhibits inhibitory activity against other type I receptors of the TGF-β superfamily, namely ALK4 and ALK7.[1][2] The TGF-β signaling pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, migration, and apoptosis. In keratinocytes, such as the immortalized human keratinocyte cell line HaCaT, TGF-β signaling is known to be a potent inhibitor of proliferation. This compound exerts its effect by inhibiting the kinase activity of TGFBR1, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3. This blockade of SMAD phosphorylation inhibits the transcription of TGF-β target genes.

These application notes provide a comprehensive set of protocols for researchers to determine the optimal in vitro concentration of this compound for use with HaCaT cells. The "optimal" concentration is defined as the concentration that elicits the desired biological effect (i.e., significant inhibition of the TGF-β pathway) with minimal cytotoxicity. The following protocols outline a systematic approach to first establish a non-toxic concentration range and subsequently to determine the effective concentration for inhibiting TGF-β signaling and a relevant cellular process.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: Cytotoxicity of this compound on HaCaT Cells

| This compound Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 | |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

Table 2: Effect of this compound on TGF-β1-induced SMAD2 Phosphorylation in HaCaT Cells

| Treatment | This compound Conc. (µM) | pSMAD2/Total SMAD2 Ratio (Mean ± SD) | % Inhibition of pSMAD2 (Mean ± SD) |

| Vehicle Control | 0 | 0 | |

| TGF-β1 (5 ng/mL) | 0 | N/A | |

| TGF-β1 + this compound | 0.01 | ||

| TGF-β1 + this compound | 0.1 | ||

| TGF-β1 + this compound | 0.5 | ||

| TGF-β1 + this compound | 1 | ||

| TGF-β1 + this compound | 5 |

Table 3: Effect of this compound on HaCaT Cell Migration

| Treatment | This compound Conc. (µM) | Wound Closure at 24h (%) (Mean ± SD) | % Inhibition of Migration (Mean ± SD) |

| Vehicle Control | 0 | 0 | |

| TGF-β1 (5 ng/mL) | 0 | N/A | |

| TGF-β1 + this compound | 0.01 | ||

| TGF-β1 + this compound | 0.1 | ||

| TGF-β1 + this compound | 0.5 | ||

| TGF-β1 + this compound | 1 | ||

| TGF-β1 + this compound | 5 |

Experimental Protocols

The following are detailed protocols for the key experiments required to determine the optimal concentration of this compound for HaCaT cells.

Protocol 1: Determining the Non-Toxic Concentration Range using CCK-8 Assay

This protocol is designed to assess the cytotoxicity of this compound on HaCaT cells and to identify the maximum concentration that does not significantly affect cell viability.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the cells for 24 to 48 hours, depending on the desired experimental endpoint.

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until a noticeable color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessing Inhibition of TGF-β Signaling by Western Blot for pSMAD2

This protocol will determine the concentration of this compound required to inhibit the TGF-β1-induced phosphorylation of SMAD2.

Materials:

-

HaCaT cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

Recombinant human TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-SMAD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours in DMEM without FBS.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control for 1-2 hours.

-

Stimulate the cells with 5 ng/mL of TGF-β1 for 30-60 minutes. Include a non-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total SMAD2 antibody as a loading control.

-

Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 signal.

Protocol 3: Evaluating the Effect on Cell Migration using a Wound Healing Assay

This protocol assesses the functional effect of this compound on the migration of HaCaT cells, a process that can be influenced by TGF-β signaling.

Materials:

-

HaCaT cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

Recombinant human TGF-β1

-

6-well or 12-well cell culture plates

-

200 µL pipette tips or a specialized wound-making tool

-

Microscope with a camera

Procedure:

-

Seed HaCaT cells in 6-well or 12-well plates and grow them to full confluency.

-

Create a uniform scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free or low-serum (0.5-1% FBS) DMEM containing different concentrations of this compound or vehicle control.

-

Add TGF-β1 (5 ng/mL) to the appropriate wells to stimulate migration.

-

Capture images of the wounds at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

Mandatory Visualizations

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.

References

- 1. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of AZ12601011 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12601011 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFBR1, also known as ALK5) kinase.[1][2] By selectively targeting TGFBR1, this compound effectively blocks the canonical TGF-β signaling pathway through the inhibition of SMAD2 phosphorylation.[1][3] This targeted mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in various pathological processes and a potential therapeutic agent in diseases such as cancer and fibrosis.[3] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed protocols, pharmacokinetic data, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of TGFBR1 with a high degree of selectivity. It also shows inhibitory activity against the closely related receptors ALK4 and ALK7. The binding of TGF-β ligand to its type II receptor (TGFBR2) induces the recruitment and phosphorylation of TGFBR1. Activated TGFBR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. This compound competitively binds to the ATP-binding site of the TGFBR1 kinase domain, preventing the phosphorylation of SMAD2 and thereby inhibiting the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Cell Lines/Conditions |

| In Vitro Potency | ||

| TGFBR1 (ALK5) IC₅₀ | 18 nM | Enzyme assay |

| 4T1 cell proliferation IC₅₀ | 400 nM | 4T1 murine breast cancer cells |

| Parameter | Value (Total) | Value (Free) | Time Point |

| Pharmacokinetics in BALB/c Mice (50 mg/kg, oral) | |||

| Cₘₐₓ | ~3000 nM | ~150 nM | 1 hour |

| Concentration at 8h | ~500 nM | ~25 nM | 8 hours |

Note: Pharmacokinetic data is estimated from graphical representation in Spender et al., 2019 and may not be exact values.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound powder

-

Vehicle:

-

0.5% (w/v) Hydroxypropyl methylcellulose (HPMC)

-

0.1% (v/v) Tween 80 in sterile water

-

-

Sterile conical tubes

-

Magnetic stirrer and stir bar or vortex mixer

-

Weighing scale and balance paper

-

Spatula

Procedure:

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.

-

Prepare the vehicle by first dissolving the HPMC in sterile water with stirring. Gentle heating may be required to fully dissolve the HPMC.

-

Allow the HPMC solution to cool to room temperature.

-

Add Tween 80 to the HPMC solution and mix thoroughly.

-

Weigh the calculated amount of this compound powder.

-

Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Continue mixing until no clumps are visible and the suspension is uniform.

-

Store the formulation at 4°C for short-term use. Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed.

In Vivo Administration of this compound by Oral Gavage in Mice

This protocol is based on a study using a 4T1 syngeneic orthotopic mammary tumor model in female BALB/c mice.

Materials:

-

Female BALB/c mice (e.g., >18g)

-

Prepared this compound formulation

-

Appropriate gauge gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip)

-

Syringes (e.g., 1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Acclimatization:

-

Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Handle mice gently to minimize stress.

-

-

Dosage Calculation:

-

Weigh each mouse accurately before dosing.

-

Calculate the volume of this compound suspension to be administered based on the mouse's weight and the target dose (e.g., 50 mg/kg). The typical administration volume for mice is 5-10 mL/kg.

-

-

Oral Gavage Technique:

-

Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

Hold the mouse in a vertical position.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly down the esophagus without resistance. If resistance is met or the mouse struggles excessively, withdraw the needle and restart. Do not force the needle.

-

Once the needle is at the predetermined depth, slowly administer the this compound suspension.

-

After administration, gently withdraw the needle in the same direction it was inserted.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

-

-

Dosing Schedule:

-

For the 4T1 tumor model, a dosing schedule of 50 mg/kg twice daily for 25 days has been reported to be effective.

-

Application in Different Mouse Models

-

Oncology: In a 4T1 syngeneic orthotopic mammary tumor model, this compound administered at 50 mg/kg twice daily via oral gavage significantly inhibited primary tumor growth and metastasis to the lungs.

-

Fibrosis: this compound has been shown to ameliorate renal injuries and fibrosis in mouse models of unilateral ureteral obstruction (UUO) and ischemia/reperfusion (I/R) injury. The specific dosing regimen for these models may require optimization but the formulation and administration route would be similar.

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper training in animal handling and oral gavage techniques is essential to minimize stress and potential injury to the animals.

-

Formulation Stability: Prepare the this compound suspension fresh if possible. If stored, ensure it is kept at the recommended temperature and is thoroughly resuspended before each use.

-

Toxicity: While a specific toxicity profile for this compound is not detailed in the provided search results, it is crucial to monitor animals for any adverse effects, such as weight loss, changes in behavior, or signs of distress.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions, including dosage and treatment duration, based on the specific mouse model and research objectives.

References

Application Notes and Protocols: AZ12601011 for the Study of Renal Fibrosis in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12601011 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[1] Renal fibrosis, a pathological hallmark of chronic kidney disease (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to the progressive loss of kidney function.[2][3] The TGF-β1 signaling pathway is a master regulator of this fibrotic process.[1] this compound specifically targets TGF-βR1, thereby blocking the downstream phosphorylation of Smad3 and its subsequent nuclear translocation, which in turn mitigates the fibrotic response.[2] Studies have demonstrated that this compound can ameliorate kidney injury and reduce renal interstitial fibrosis in mouse models.

Recommended Dosage for In Vivo Murine Studies

While this compound has been identified as a promising agent for attenuating renal fibrosis in mouse models such as unilateral ureteral obstruction (UUO) and ischemia/reperfusion (I/R), the specific dosage regimen used in these studies is not detailed in the available literature.

However, for reference, in a preclinical study on a 4T1 syngeneic orthotopic mammary tumor model in female BALB/c mice, this compound was administered at a dosage of 50 mg/kg via oral gavage, twice daily . This regimen was shown to effectively inhibit tumor growth and metastasis. Researchers should consider this dosage as a starting point for dose-finding studies in the context of renal fibrosis, with the caveat that the optimal dose may vary depending on the specific model and experimental design.

Experimental Protocols

A widely used and reproducible model for inducing renal fibrosis in mice is the Unilateral Ureteral Obstruction (UUO) model. This model rapidly induces key features of human chronic obstructive nephropathy, including tubular injury, interstitial inflammation, and marked fibrosis.

Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice

-

Anesthesia and Preparation:

-

Anesthetize the mouse (e.g., with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave and disinfect the surgical area on the left flank or midline of the abdomen.

-

Maintain the animal's body temperature throughout the procedure using a heating pad.

-

-

Surgical Procedure:

-

Make a small incision through the skin and peritoneum to expose the left kidney and ureter.

-